3-Amino-4-(isopropylamino)benzotrifluoride

Lipophilicity Drug Design ADME

For medicinal chemists optimizing kinase inhibitor permeability, precise lipophilicity control is critical. 3-Amino-4-(isopropylamino)benzotrifluoride delivers: • Higher XLogP3 (2.9 vs 2.4 for Me analog) to enhance membrane permeability. • Modestly lower pKa (4.63) reducing side reactions in amide couplings. • Steric bulk mapping for SAR studies. Supplied at ≥97% purity, consistent quality ensures reliable scale-up.

Molecular Formula C10H13F3N2
Molecular Weight 218.22 g/mol
CAS No. 175277-91-5
Cat. No. B070355
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-4-(isopropylamino)benzotrifluoride
CAS175277-91-5
Molecular FormulaC10H13F3N2
Molecular Weight218.22 g/mol
Structural Identifiers
SMILESCC(C)NC1=C(C=C(C=C1)C(F)(F)F)N
InChIInChI=1S/C10H13F3N2/c1-6(2)15-9-4-3-7(5-8(9)14)10(11,12)13/h3-6,15H,14H2,1-2H3
InChIKeyZNVHJHXDEMIHDL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Amino-4-(isopropylamino)benzotrifluoride: Ortho-Diamine Building Block for Kinase Inhibitors


3-Amino-4-(isopropylamino)benzotrifluoride (CAS 175277-91-5) is a member of the N1-alkyl-4-(trifluoromethyl)benzene-1,2-diamine class. It is a white to off-white crystalline solid with a molecular formula of C10H13F3N2 and a molecular weight of 218.22 g/mol . The compound features an ortho-diamine substitution pattern and a trifluoromethyl group, which together impart distinct electronic properties and serve as a versatile scaffold for constructing nitrogen-containing heterocycles . Commercially, it is typically supplied at ≥97% purity, and its primary value lies in its utility as a synthetic intermediate for the development of kinase inhibitors and other bioactive small molecules .

N1-Alkyl Chain Dictates Physicochemical and Steric Profiles


Within the N1-alkyl-4-(trifluoromethyl)benzene-1,2-diamine series, seemingly minor variations in the N1-alkyl substituent—from methyl to ethyl, isopropyl, or propyl—produce quantifiable differences in lipophilicity (XLogP3), basicity (pKa), and steric bulk. These physicochemical shifts directly impact downstream performance in medicinal chemistry campaigns, affecting properties such as membrane permeability, target binding kinetics, and metabolic stability . Consequently, a generic substitution of 3-Amino-4-(isopropylamino)benzotrifluoride with its methyl or ethyl analogs cannot be made without altering these key molecular attributes, underscoring the necessity for a product-specific evidence guide for procurement and experimental design.

3-Amino-4-(isopropylamino)benzotrifluoride: Comparison with N1-Alkyl Analogs


Lipophilicity: Isopropyl vs. Methyl and Ethyl

The isopropyl-substituted compound exhibits a significantly higher predicted lipophilicity compared to its methyl and ethyl counterparts. This is a key driver for membrane permeability and non-specific binding in biological assays .

Lipophilicity Drug Design ADME

Basicity: Isopropyl vs. n-Propyl

The predicted pKa of the target compound's conjugate acid is slightly lower than that of its n-propyl isomer, indicating marginally reduced basicity. This can influence protonation state under physiological conditions and reactivity in synthetic transformations such as amide coupling or reductive amination .

Basicity Reactivity Salt Formation

Boiling Point: Isopropyl vs. n-Propyl

The branched isopropyl group in the target compound results in a lower predicted boiling point compared to the linear n-propyl analog. This difference arises from reduced van der Waals interactions due to branching and impacts purification strategies, particularly in distillation or sublimation processes .

Thermal Stability Purification Process Chemistry

Molecular Weight and Steric Bulk: Isopropyl vs. Methyl, Ethyl

The isopropyl group introduces a measurable increase in molecular weight and steric bulk compared to the methyl and ethyl analogs. This can modulate binding interactions with biological targets and influence pharmacokinetic properties such as volume of distribution .

Steric Hindrance Molecular Weight Binding Affinity

3-Amino-4-(isopropylamino)benzotrifluoride: Optimal Use Cases


Lipophilicity Optimization for Kinase Inhibitors

Given its elevated XLogP3 of 2.900 compared to the methyl analog (XLogP3 = 2.400), 3-Amino-4-(isopropylamino)benzotrifluoride is the preferred building block for medicinal chemistry programs where increased lipophilicity is hypothesized to improve membrane permeability and target engagement, particularly in the design of ATP-competitive kinase inhibitors targeting intracellular kinases .

Basicity Tuning for Controlled Reactivity

The marginally lower pKa of 4.63 ± 0.11 for the target compound, versus 4.70 ± 0.11 for the n-propyl analog, makes it a more suitable intermediate in synthetic routes requiring a slightly less basic amine. This can be advantageous in amide coupling or reductive amination steps where reduced nucleophilicity is desired to minimize side reactions and improve reaction yields .

Purification via Lower Boiling Point

The predicted boiling point of 276.6 ± 40.0 °C for 3-Amino-4-(isopropylamino)benzotrifluoride is 6.6 °C lower than that of its n-propyl isomer. This difference, while modest, can be exploited in distillation or sublimation-based purification protocols, potentially leading to shorter processing times and reduced thermal degradation of sensitive intermediates .

Steric Effects in SAR Studies

The increased molecular weight and steric bulk of the isopropyl group, relative to methyl and ethyl analogs, make this compound an essential tool for SAR campaigns aimed at mapping steric tolerance within a target protein's active site. By comparing the activity of derivatives incorporating this building block against those with smaller alkyl groups, researchers can delineate the optimal spatial occupancy for ligand binding .

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